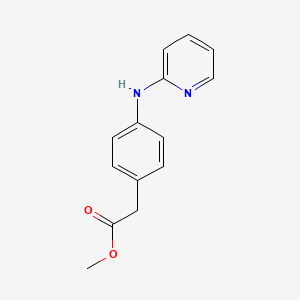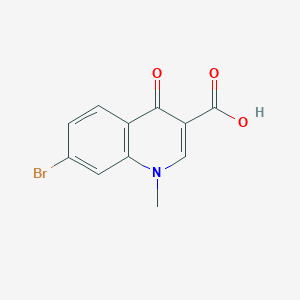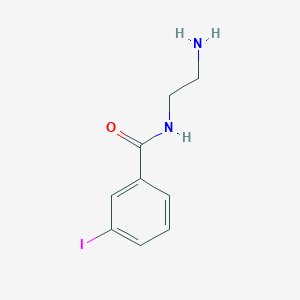
Benzeneacetic acid, 4-(2-pyridinylamino)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide benzèneacétique, 4-(2-pyridinylamino)-, ester méthylique est un composé organique qui appartient à la classe des esters. Il est caractérisé par la présence d’un cycle benzénique, d’un fragment d’acide acétique et d’un groupe pyridinylamino.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide benzèneacétique, 4-(2-pyridinylamino)-, ester méthylique implique généralement l’estérification de l’acide benzèneacétique avec du méthanol en présence d’un catalyseur. La réaction peut être réalisée sous reflux pour assurer une conversion complète. Le groupe pyridinylamino est introduit par une réaction de substitution nucléophile, où un dérivé de la pyridine réagit avec l’ester de l’acide benzèneacétique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés en flux continu pour améliorer l’efficacité et le rendement. Des catalyseurs tels que l’acide sulfurique ou l’acide p-toluènesulfonique sont couramment utilisés pour faciliter la réaction d’estérification. Les paramètres du procédé, notamment la température, la pression et la durée de réaction, sont optimisés pour atteindre une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
L’acide benzèneacétique, 4-(2-pyridinylamino)-, ester méthylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme l’hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu) peuvent faciliter les réactions de substitution nucléophile.
Principaux produits formés
Oxydation : Dérivés de l’acide benzèneacétique.
Réduction : Dérivés du benzèneéthanol.
Substitution : Divers esters d’acide benzèneacétique substitués.
Applications De Recherche Scientifique
L’acide benzèneacétique, 4-(2-pyridinylamino)-, ester méthylique présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de base en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré comme candidat médicament potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans la production de produits chimiques et d’intermédiaires spécialisés pour les produits pharmaceutiques.
Mécanisme D'action
Le mécanisme d’action de l’acide benzèneacétique, 4-(2-pyridinylamino)-, ester méthylique implique son interaction avec des cibles moléculaires spécifiques. Le groupe pyridinylamino peut former des liaisons hydrogène avec des macromolécules biologiques, influençant leur fonction. Le groupe ester peut subir une hydrolyse, libérant des métabolites actifs qui exercent des effets biologiques. L’activité du composé est médiée par des voies impliquant l’inhibition enzymatique ou la modulation des récepteurs.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide benzèneacétique, 4-(2-pyridinyl)-, ester éthylique
- Acide benzèneacétique, α-(méthoxyméthylène)-2-[[4-(trifluorométhyl)-2-pyridinyl]oxy]-, ester méthylique
Unicité
L’acide benzèneacétique, 4-(2-pyridinylamino)-, ester méthylique est unique en raison de la présence du groupe pyridinylamino, qui confère des propriétés chimiques et biologiques distinctes. Ce groupe améliore la capacité du composé à interagir avec des cibles biologiques, ce qui en fait un échafaudage précieux pour le développement de médicaments.
Propriétés
Numéro CAS |
83528-17-0 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
methyl 2-[4-(pyridin-2-ylamino)phenyl]acetate |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)10-11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,15,16) |
Clé InChI |
UEPJHUDHEJEHOD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine](/img/structure/B12116417.png)
![4-{[(E)-(1-methyl-1H-indol-3-yl)methylidene]amino}benzenesulfonamide](/img/structure/B12116422.png)

![Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl-](/img/structure/B12116429.png)

![ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B12116438.png)
![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B12116450.png)



![{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B12116469.png)

